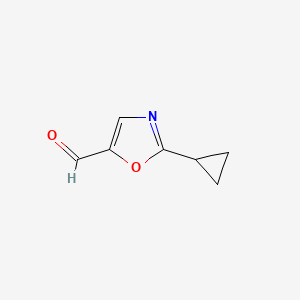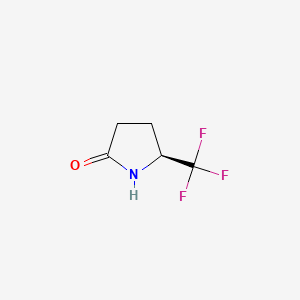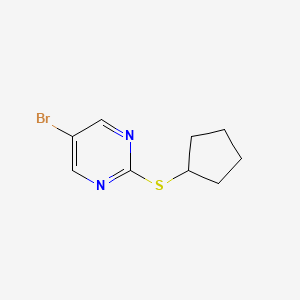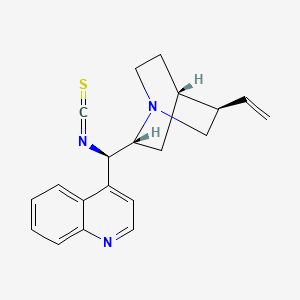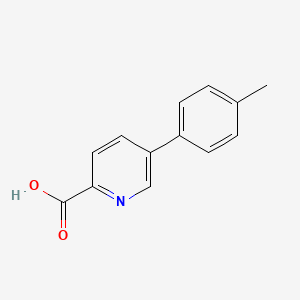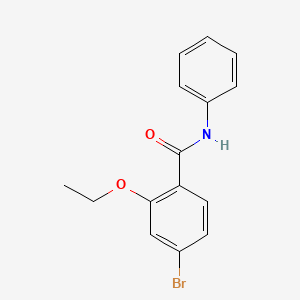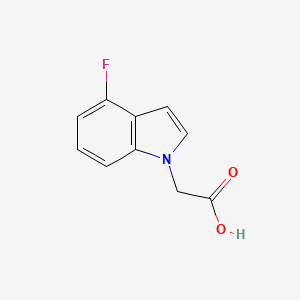
2-(4-Fluoro-1H-indol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-1H-indol-1-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .Applications De Recherche Scientifique
-
Anti-inflammatory Activity
- Field : Medical Science
- Application : Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
- Method : The compounds were synthesized and their activities were assessed in vitro and in vivo .
- Results : The results of these studies are not specified in the source .
-
Anti-HIV Activity
- Field : Medical Science
- Application : A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
- Method : The compounds were synthesized and their anti-HIV activities were assessed through molecular docking studies .
- Results : The results of these studies are not specified in the source .
-
Antibacterial and Antifungal Activity
- Field : Medical Science
- Application : Newly synthesized difluoromethylated 1- (1,3-diphenyl-1 H -pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .
- Method : The compounds were synthesized and their antibacterial and antifungal activities were assessed in vitro .
- Results : The compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
-
Antiviral Activity
- Field : Medical Science
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The compounds were synthesized and their antiviral activities were assessed .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
- Field : Medical Science
- Application : Indole derivatives have been found to possess anticholinesterase activities .
- Method : The anticholinesterase activities of these compounds are typically assessed using various in vitro assays .
- Results : The results of these studies are not specified in the source .
-
OLED Applications
- Field : Material Science
- Application : Certain indole derivatives exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .
- Method : The properties of these compounds are typically assessed using various in vitro assays .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-fluoroindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXBCFCHSFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724487 |
Source


|
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-1H-indol-1-yl)acetic acid | |
CAS RN |
1313712-35-4 |
Source


|
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

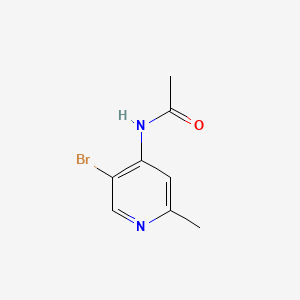
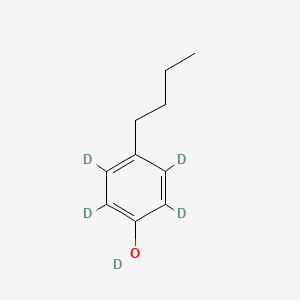
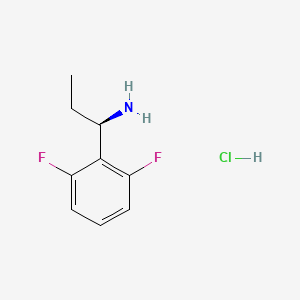
![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)
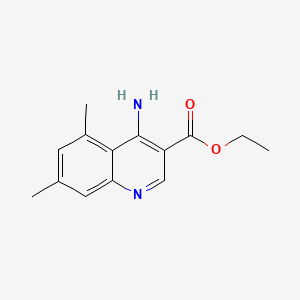
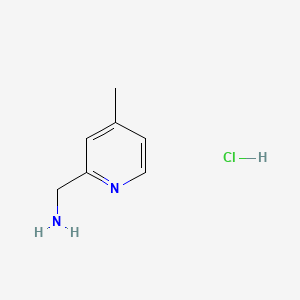
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)
